Elvucitabine-13C,15N2
Description
Significance of Stable Isotope Labeling in Mechanistic and Metabolic Studies of Nucleoside Analogs
Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C) or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). symeres.com This process creates a compound that is chemically identical to the original but has a higher molecular mass. This mass difference is the key to its utility in research. acanthusresearch.com
In the study of nucleoside analogs—a class of compounds crucial in antiviral and anticancer therapies—stable isotope labeling provides several distinct advantages:
Enhanced Analytical Precision: In quantitative analysis using mass spectrometry (MS), a stable isotope-labeled compound can be used as an internal standard. acanthusresearch.com Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar effects during sample preparation and analysis, such as extraction efficiency and ionization suppression. acanthusresearch.comsci-hub.se This corrects for variations and significantly improves the accuracy and reproducibility of measurements, which is crucial for determining the pharmacokinetic profiles of drugs. musechem.comnih.gov
Metabolic Pathway Tracing: By introducing a labeled nucleoside analog into a biological system, researchers can track its journey and transformation. silantes.com The distinct mass of the labeled compound and its metabolites allows them to be clearly identified by mass spectrometry, distinguishing them from endogenous molecules. silantes.comacs.org This enables the precise elucidation of complex metabolic pathways and helps in understanding how a drug is processed in the body. symeres.comacs.org
Mechanistic Insights: The use of stable isotopes can help clarify the mechanisms of drug action and toxicity. symeres.com For instance, by observing the incorporation of a labeled nucleoside analog into viral or cellular DNA, researchers can confirm its mechanism as a chain terminator in DNA synthesis. ontosight.ai This technique has been instrumental in understanding how drugs like Elvucitabine (B1671191) function at a molecular level. acs.org
Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation of isotopes such as ¹³C and ¹⁵N can enhance spectral resolution. symeres.comsilantes.com This facilitates the detailed structural characterization of biomolecules and their interactions, for example, how a nucleoside analog binds to its target enzyme. symeres.com
The application of stable isotopes like ¹³C and ¹⁵N is considered a powerful approach for tracing and visualizing cellular components and their dynamics without the potential for mutagenesis associated with chemical tag-labeled nucleotide analogs. nih.gov
Overview of Elvucitabine as a Research Probe and its Role in Nucleoside Analog Research
Elvucitabine, also known as β-L-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (β-L-FD4C), is a synthetic L-cytosine nucleoside analog. nih.govmdpi.com It is classified as a nucleoside reverse transcriptase inhibitor (NRTI). nih.govwikipedia.org NRTIs are a cornerstone of antiretroviral therapy. They function by mimicking natural nucleosides and getting incorporated into viral DNA during the reverse transcription process. This action terminates the growing DNA chain, thereby preventing the virus from replicating. ontosight.aiwikipedia.org
Elvucitabine has been investigated for its potent activity against the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). wikipedia.orgdrugbank.com Its chemical structure is similar to other approved NRTIs like lamivudine (B182088) and emtricitabine, but in vitro studies have indicated it may be effective against certain HIV strains that have developed resistance to these other drugs. wikipedia.orgnih.gov
As a research probe, Elvucitabine is significant for several reasons:
Mechanism of Action Studies: It serves as a classic example of an NRTI, used in studies to inhibit the reverse transcriptase enzyme, which is essential for converting viral RNA into DNA. nih.govwikipedia.org
Drug Resistance Research: The compound is used in phenotypic assays to understand how mutations in the viral polymerase gene lead to drug resistance and to test the efficacy of new agents against these resistant strains. thieme-connect.com
Pharmacokinetic Analysis: The development of Elvucitabine-13C,15N2 as a stable isotope-labeled internal standard is a direct result of the need for precise quantification in research. pharmaffiliates.comclearsynth.com Such standards are essential for accurately measuring the concentration of the drug and its metabolites in biological samples like plasma, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). musechem.com
The creation of this compound, with its specific isotopic labels, provides researchers with a high-fidelity tool for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.com The mass difference of three or more units (one ¹³C and two ¹⁵N atoms) ensures a clear distinction between the analyte and the internal standard, leading to reliable and accurate quantitative data. acanthusresearch.com
Compound Data
The table below outlines the chemical properties of Elvucitabine and its stable isotope-labeled counterpart.
| Property | Elvucitabine | This compound |
| IUPAC Name | 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one nih.gov | 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one-13C,15N2 |
| CAS Number | 181785-84-2 wikipedia.org | 1217641-78-5 pharmaffiliates.com |
| Molecular Formula | C₉H₁₀FN₃O₃ wikipedia.org | C₈¹³CH₁₀FN¹⁵N₂O₃ |
| Molecular Weight | 227.19 g/mol wikipedia.org | 230.19 g/mol (approx.) |
Properties
CAS No. |
1217641-78-5 |
|---|---|
Molecular Formula |
C₈¹³CH₁₀FN¹⁵N₂O₃ |
Molecular Weight |
230.17 |
Synonyms |
4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |
Origin of Product |
United States |
Synthetic Strategies for Elvucitabine 13c,15n2
General Synthetic Routes to Elvucitabine (B1671191) and its Analogs
Elvucitabine, chemically known as β-L-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (β-L-Fd4C), is an L-cytosine nucleoside analog. mdpi.comwikipedia.org Its synthesis and that of its analogs have been approached through various routes, with a strong emphasis on controlling the stereochemistry of the molecule.
Achieving the correct stereochemistry is a critical challenge in the synthesis of nucleoside analogs like Elvucitabine. researchgate.net Most clinically relevant nucleoside analogs possess a β-D-configuration, making the development of stereocontrolled methods for the L-configuration of Elvucitabine a significant area of research. researchgate.netbohrium.com
Key stereoselective strategies include:
N-Glycosylation: A common strategy involves the coupling of a modified sugar (glycone) with a nucleobase. mdpi.com The stereoselectivity of this N-glycosylation step is often poor, presenting a significant hurdle. nih.gov However, methods using catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been employed to achieve stereocontrolled α-N-glycosidation in the synthesis of Elvucitabine's α-anomer. researchgate.netbohrium.com
Chiral Precursors: Synthesis often begins from a chiral starting material, or "chiral pool," to set the desired stereochemistry. L-lyxose has been used as a starting point for a concise nine-step total synthesis of α-elvucitabine. researchgate.netbohrium.com For Elvucitabine itself (the β-L-anomer), a robust and scalable synthesis was developed starting from a lactone precursor (lactone 85). nih.gov This route featured a highly stereoselective phenylselenation to establish the correct configuration at the C-2 position of the lactone. nih.gov
Enzymatic Methods: While chemical synthesis is traditional, biocatalytic synthesis is an emerging paradigm. tandfonline.com Enzymes can offer high stereoselectivity, potentially overcoming challenges seen in chemical glycosylation. tandfonline.com
Table 1: Comparison of Selected Stereoselective Synthesis Approaches for Elvucitabine and its Anomers
| Approach | Starting Material | Key Steps | Target Anomer | Reference |
| Chemical Synthesis | L-lyxose | TMSOTf-mediated α-N-glycosidation; Barton-McCombie deoxygenation | α-Elvucitabine | researchgate.netbohrium.com |
| Chemical Synthesis | Lactone 85 | Stereoselective phenylselenation; DIBAL-H reduction; N-glycosylation | β-L-Elvucitabine | nih.gov |
| Chemical Synthesis | D-xylose | Stereoselective synthesis | β-D-Fd4C (analog) | bohrium.com |
The design of precursors is fundamental to a successful synthesis. For Elvucitabine, precursors are chosen to facilitate the stereocontrolled formation of the L-lyxofuranosyl ring and its subsequent coupling to 5-fluorocytosine (B48100).
Precursor Design: The synthesis starting from lactone 85 is a prime example of strategic precursor design for a scalable process. nih.gov The lactone allows for controlled functionalization and stereoselective reactions before being converted to the lactol necessary for glycosylation. nih.gov Similarly, the choice of L-lyxose for the α-anomer synthesis leverages the sugar's existing stereocenters to direct the formation of the desired product. researchgate.net A recently developed protocol enables access to nucleoside analogs from simple achiral starting materials, offering flexibility in nucleobase substitution and D- or L-configuration. nih.gov
Derivatization Strategies: Chemical derivatization is employed throughout the synthesis to protect reactive functional groups and to activate specific positions for subsequent reactions. jfda-online.com Protecting groups are essential to prevent unwanted side reactions during the multi-step synthesis. google.com For instance, in one route to Elvucitabine, hydroxyl groups are protected with benzoyl groups, which are later removed with methanolic ammonia. nih.gov Silylation of the 5-fluorocytosine base is a common derivatization to improve its solubility and reactivity for the crucial N-glycosylation step. nih.gov
Stereoselective Synthesis Approaches
Isotopic Labeling Methodologies for Nucleoside Analogs
The introduction of stable isotopes such as ¹³C and ¹⁵N into the Elvucitabine structure requires specialized methodologies. These labeled compounds are invaluable for detailed structural and metabolic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). silantes.comacs.org The name "Elvucitabine-¹³C,¹⁵N₂" implies site-specific labeling, for which chemical synthesis is often the most suitable method. nih.govisotope.com
The most direct way to create a site-specifically labeled molecule like Elvucitabine-¹³C,¹⁵N₂ is to build it from precursors that already contain the isotopes at the desired positions. mdpi.com This involves the de novo chemical synthesis of an isotopically labeled 5-fluorocytosine base, which is then coupled to the synthesized sugar moiety.
Synthesis of Labeled Pyrimidines: Various methods exist for labeling pyrimidine (B1678525) bases like cytosine. A general approach involves nitration of a protected nucleoside precursor at the N3 position, followed by substitution with ¹⁵NH₃ to introduce the isotope. mdpi.com
Synthesis of Labeled Purines (by analogy): While Elvucitabine is a pyrimidine analog, methods for purine (B94841) labeling illustrate the principles involved. For example, a ¹³C atom can be introduced at the C8 position of a purine ring by using [¹³C]sodium ethyl xanthate in a ring-closing reaction. nih.govacs.org Such specific chemical reactions allow for the precise placement of isotopic labels.
These synthetic routes for labeled bases can be multi-step and time-consuming, requiring careful optimization to avoid loss of the expensive isotopic labels. researchgate.net
Enzymatic and metabolic methods offer alternatives to total chemical synthesis for producing labeled nucleosides. escholarship.org These approaches leverage the cell's natural biosynthetic machinery.
Enzymatic Labeling: This in vitro method uses enzymes to synthesize or modify nucleosides. tandfonline.comsilantes.com For instance, nucleoside phosphorylases can be used to couple a pre-synthesized, isotopically labeled base (e.g., ¹³C,¹⁵N₂-5-fluorocytosine) with a sugar phosphate (B84403). mdpi.com Alternatively, labeled nucleoside triphosphates (NTPs) can be incorporated into nucleic acid strands by polymerases like T7 RNA polymerase or terminal deoxynucleotidyl transferase (TdT). nih.gov
Metabolic Labeling: In this in vivo approach, cells or microorganisms are cultured in a medium containing simple, isotopically enriched nutrients, such as [¹³C]-glucose and [¹⁵N]-ammonium chloride. nih.govpnas.org The cells' metabolic pathways then biosynthesize the nucleosides, incorporating the isotopes from these precursors. oup.com The fully labeled nucleoside can then be extracted and purified. nih.gov This method is particularly effective for producing uniformly labeled molecules. nih.gov
The choice between uniform and site-specific labeling depends on the intended application of the final compound. nih.gov
Uniform Labeling: In this technique, all atoms of a particular element are replaced with their stable isotope (e.g., all carbons are ¹³C, all nitrogens are ¹⁵N). silantes.com This is typically achieved by growing microorganisms on a minimal medium where the sole carbon and nitrogen sources are isotopically enriched. nih.gov While powerful, the resulting complex NMR spectra due to extensive ¹³C-¹³C scalar couplings can be a disadvantage. nih.gov
Site-Specific Labeling: This method, also known as selective labeling, places isotopes at only one or a few specific positions in the molecule. isotope.com This strategy simplifies NMR spectra and is ideal for probing specific structural features or interactions. nih.gov Site-specific labeling is best achieved through chemical synthesis using precisely labeled building blocks. nih.govisotope.com Chemo-enzymatic approaches, which combine chemical synthesis of a labeled precursor with subsequent enzymatic steps, also provide a powerful route to site-specifically labeled nucleotides. nih.gov
Table 2: Comparison of Isotopic Labeling Enrichment Techniques
| Technique | Method | Typical Precursors | Control over Label Position | Key Advantage | Key Disadvantage |
| Uniform Enrichment | Metabolic Labeling (in vivo) | Uniformly labeled glucose, ammonium (B1175870) salts | Low (all positions are labeled) | High overall isotopic incorporation | Complex NMR spectra, high cost of media |
| Site-Specific Enrichment | Chemical Synthesis (de novo) | Site-specifically labeled building blocks | High (precise placement) | Simplified NMR spectra for targeted analysis | Technically demanding multi-step synthesis |
| Site-Specific Enrichment | Enzymatic/Chemo-enzymatic | Labeled base + unlabeled sugar (or vice versa) | High (at the level of the precursor) | Combines synthetic flexibility with enzymatic efficiency | Requires specific enzymes and substrates |
Enzymatic and Metabolic Labeling Approaches
Purification and Isolation of Elvucitabine-13C,15N2
The purification and isolation of this compound, an isotopically labeled nucleoside analog, are critical steps that follow its synthesis to ensure the requisite purity for its intended application, primarily as an internal standard in analytical assays. uu.nlresearchgate.net The methodologies employed are based on established techniques for the purification of nucleosides and their analogs, often tailored to accommodate the specific properties of the labeled compound.
Research into the synthesis of stable isotope-labeled nucleoside analogs for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays indicates that the purity of the synthetic product can sometimes be sufficient to preclude the need for extensive downstream purification. uu.nlresearchgate.net In some described syntheses of related ¹³C and ¹⁵N labeled nucleosides, the resulting material was used directly as an internal standard without a dedicated purification step. uu.nlresearchgate.netresearchgate.net This is particularly relevant when the synthesis route is clean and yields minimal byproducts that could interfere with the analytical application.
However, when purification is necessary, chromatographic techniques are the methods of choice. nih.govnih.gov The selection of a specific technique depends on the nature of the impurities and the scale of the preparation.
Chromatographic Methods:
Porous Graphitic Carbon (PGC) Chromatography: This technique is exceptionally effective for separating structurally similar nucleoside and nucleotide analogs. uu.nl PGC columns are known for their ability to separate compounds based on subtle differences in polarity and structure, making them ideal for distinguishing the target compound from closely related impurities. uu.nl For the separation of nucleosides, isocratic elution with solvents like acetonitrile (B52724) is often employed, while gradient elution with aqueous buffers such as ammonium bicarbonate is used for more polar nucleotide forms. uu.nl
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Preparative RP-HPLC is a widely used and robust method for the purification of labeled nucleosides. nih.gov This technique separates compounds based on their hydrophobicity and is highly effective for removing precursors and reagents from the final product.
Column Chromatography: Conventional column chromatography using silica (B1680970) gel is a standard procedure for purifying nucleoside derivatives. nih.gov A typical solvent system for such separations involves a mixture of a polar solvent like methanol (B129727) in a less polar solvent such as dichloromethane. nih.gov
Non-Chromatographic Methods:
In addition to chromatography, other purification methods such as recrystallization and precipitation can be employed. nih.govnih.gov Precipitation of the desired compound from a solution by adding a non-solvent, for instance, ice-cold pentane (B18724), is a technique used to remove certain types of impurities from nucleoside derivatives. nih.gov
The following table summarizes the purification techniques applicable to labeled nucleoside analogs based on findings from related research.
| Purification Technique | Description | Typical Application/Eluent | Reference |
|---|---|---|---|
| Porous Graphitic Carbon (PGC) Chromatography | Separates highly similar analytes, including nucleosides and nucleotides. | Nucleosides: Isocratic Acetonitrile Nucleotides: Ammonium Bicarbonate Gradient | uu.nl |
| Reversed-Phase HPLC (RP-HPLC) | A high-resolution preparative technique for purifying labeled nucleosides. | Separation based on hydrophobicity. | nih.gov |
| Column Chromatography | Standard chromatographic method using a solid stationary phase like silica gel. | Elution with solvent systems like Methanol/Dichloromethane. | nih.gov |
| Precipitation | Isolation of a solid product from a solution by adding a non-solvent. | Use of ice-cold pentane to precipitate product. | nih.gov |
| Recrystallization | Purification of solid compounds by dissolving them in a hot solvent and cooling to form crystals. | Purification of labeled purine nucleosides from water. | nih.gov |
Ultimately, the final purity of this compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which verify the structure and isotopic enrichment of the compound. researchgate.net
Advanced Analytical Techniques for Isotope Labeled Elvucitabine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules like Elvucitabine (B1671191). numberanalytics.comnumberanalytics.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about the connectivity and spatial arrangement of atoms. numberanalytics.com
The stereochemistry of Elvucitabine, a critical factor for its biological activity, can be determined using NOESY. bohrium.comresearchgate.net This technique detects through-space interactions between protons that are in close proximity, allowing for the determination of their relative orientation. bohrium.comresearchgate.net For instance, NOESY data was instrumental in confirming the α-configuration of a synthesized anomer of Elvucitabine. bohrium.comresearchgate.net The presence of ¹³C and ¹⁵N isotopes in Elvucitabine-¹³C,¹⁵N₂ enhances the sensitivity and resolution of these NMR experiments, facilitating a more precise structural elucidation. nmr-bio.com
Table 1: Multidimensional NMR Techniques and Their Applications in Elvucitabine Analysis
| NMR Technique | Information Provided | Relevance to Elvucitabine-¹³C,¹⁵N₂ |
|---|---|---|
| HSQC (Heteronuclear Single Quantum Coherence) | Correlation of directly bonded ¹H and ¹³C/¹⁵N nuclei. | Maps the direct C-H and N-H bonds within the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlation of ¹H and ¹³C/¹⁵N nuclei separated by 2-3 bonds. | Establishes long-range connectivity between different parts of the molecule, aiding in the assembly of the complete structure. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space interactions between protons. | Determines the relative stereochemistry and conformation of the molecule. bohrium.comresearchgate.net |
Application in Ligand-Target Interaction Studies
Isotopically labeled Elvucitabine is a valuable tool for studying its interaction with biological targets, such as viral enzymes. medchemexpress.eunih.gov Elvucitabine is known to inhibit reverse transcriptase, an enzyme crucial for the replication of viruses like HIV and HBV. ontosight.aiwikipedia.orgdrugbank.com By incorporating stable isotopes, researchers can use techniques like NMR and mass spectrometry to monitor the binding of Elvucitabine to its target enzyme. nih.gov
These studies can reveal the specific amino acid residues in the enzyme's active site that interact with the drug, providing insights into the mechanism of inhibition. researchgate.net Furthermore, stable isotope labeling can be used in quantitative mass spectrometry-based proteomics to detect and quantify both direct and indirect binding events within a complex biological mixture. nih.gov This information is critical for understanding the drug's mechanism of action and for the development of more effective antiviral therapies.
Chromatographic Separations for Isotope-Labeled Compounds
Chromatographic techniques are essential for the purification and analysis of isotope-labeled compounds like Elvucitabine-¹³C,¹⁵N₂ and its metabolites from complex biological matrices. nih.govbioanalysis-zone.com
Liquid Chromatography (LC) Method Development (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying Elvucitabine and its related substances. nih.govbioanalysis-zone.comdntb.gov.uaijsrtjournal.com Method development involves optimizing various parameters, including the choice of stationary phase (the column), mobile phase composition, flow rate, and detector settings, to achieve the desired separation. sciensage.infoglobalresearchonline.net
For Elvucitabine and other nucleoside analogs, reversed-phase HPLC is a commonly used technique. sciensage.infoglobalresearchonline.net UPLC, which utilizes smaller particle sizes in the column packing, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. biomedres.us These features are particularly beneficial when analyzing low-concentration metabolites or when high-throughput analysis is required. biomedres.us
Coupling LC with Mass Spectrometry (LC-MS) for Enhanced Resolution
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical method for the quantification and identification of Elvucitabine and its metabolites. nih.govbioanalysis-zone.com LC separates the different components of a mixture, which are then introduced into the mass spectrometer for detection and characterization based on their mass-to-charge ratio. nih.gov
LC-MS/MS, a tandem mass spectrometry technique, is particularly powerful for analyzing complex biological samples. japsonline.comnih.gov In this method, a specific ion (the parent ion) is selected from the LC eluent, fragmented, and the resulting fragment ions (daughter ions) are detected. This process provides a high degree of specificity and allows for the accurate quantification of analytes even at very low concentrations. nih.govresearchgate.net The use of isotopically labeled internal standards, such as Elvucitabine-¹³C,¹⁵N₂, is crucial for accurate quantification in LC-MS/MS assays, as it compensates for variations in sample preparation and instrument response. innovareacademics.innih.gov
Table 2: Chromatographic Methods for Elvucitabine Analysis
| Technique | Principle | Advantages for Elvucitabine Analysis |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a stationary and mobile phase under high pressure. sciensage.infoglobalresearchonline.net | Robust and widely used for routine analysis and quality control. sciensage.infoglobalresearchonline.net |
| UPLC (Ultra-Performance Liquid Chromatography) | Utilizes columns with smaller particle sizes (~1.7 µm) for improved efficiency. biomedres.us | Higher resolution, increased sensitivity, and faster analysis times compared to HPLC. biomedres.us |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the detection capabilities of MS. nih.govbioanalysis-zone.com | Provides molecular weight information and enhanced selectivity for metabolite identification. nih.gov |
| LC-MS/MS (Tandem Mass Spectrometry) | Involves fragmentation of a selected ion for highly specific detection. japsonline.comnih.gov | Offers superior sensitivity and specificity for quantifying low levels of Elvucitabine and its metabolites in biological samples. nih.govresearchgate.net |
X-ray Crystallography for Molecular Structure and Interactions
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic structure of a molecule. crelux.com It provides unparalleled insight into molecular conformation and intermolecular interactions.
Co-crystallization Studies with Elvucitabine or its Analogs (e.g., with viral enzymes)
Co-crystallization of Elvucitabine or its analogs with their target enzymes, such as HIV reverse transcriptase, can provide a detailed atomic-level picture of the drug-enzyme interaction. researchgate.netcrelux.com These studies involve growing crystals of the enzyme in the presence of the drug, and then analyzing the resulting crystal structure using X-ray diffraction.
The resulting electron density map reveals the precise orientation of the drug within the enzyme's active site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. nih.gov This information is invaluable for understanding the basis of the drug's inhibitory activity and for designing new, more potent inhibitors. While no specific co-crystal structures of Elvucitabine with a viral enzyme were found in the search results, the technique has been widely applied to other nucleoside reverse transcriptase inhibitors, providing crucial insights into their mechanisms of action. researchgate.net
Structural Analysis of Elvucitabine and its Phosphorylated Forms
The structural elucidation of Elvucitabine and its intracellular phosphorylated metabolites—the monophosphate (MP), diphosphate (B83284) (DP), and the active triphosphate (TP)—is fundamental to understanding its mechanism of action. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for this purpose. These methods provide detailed information on the molecular structure, confirm the identity of the metabolites, and are crucial for quantitative analysis in complex biological matrices. The use of stable isotope-labeled Elvucitabine, specifically Elvucitabine-¹³C,¹⁵N₂, serves as a critical internal standard to ensure the accuracy and precision of these analytical methods.
Mass Spectrometry (MS) for Structural Confirmation
Tandem mass spectrometry is a powerful tool for the structural characterization of Elvucitabine and its phosphorylated derivatives. Analysis is typically performed using an LC-MS/MS system, which couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. This is particularly important for separating the mono-, di-, and triphosphate forms from the parent drug and endogenous cellular components before detection. researchgate.net
Electrospray ionization (ESI) is the preferred ionization technique. While positive ion mode can be used and typically yields fragment ions derived from the nucleobase, negative ion mode is often more informative for phosphorylated molecules. nih.gov In negative mode ESI-MS/MS, characteristic fragmentation patterns emerge that allow for detailed structural confirmation of the phosphate (B84403) chain and the sugar moiety. nih.gov
The fragmentation of nucleoside triphosphates like Elvucitabine-TP in negative ion mode typically involves the neutral loss of the phosphate group. nih.gov Key diagnostic fragment ions are expected, which can be used to confirm the structure. For instance, the analysis of numerous nucleoside triphosphate analogues has established common fragmentation pathways. nih.gov
Key Research Findings from Mass Spectrometry:
Parent Compound and Metabolites: Elvucitabine is metabolized intracellularly to its active 5'-triphosphate form. mdpi.com LC-MS/MS methods are developed to separate and quantify the parent drug and its three phosphorylated metabolites in peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV. researchgate.netnih.gov
Fragmentation Patterns: In negative ion mode ESI-MS/MS, nucleoside triphosphates show characteristic fragments. A unique ion at m/z 239, corresponding to a trimetaphosphate moiety, is indicative of a triphosphate structure. nih.gov Other common fragments include ions for dehydrated diphosphate (m/z 159) and the diphosphoribose moiety. nih.gov These patterns provide unambiguous confirmation of the triphosphate structure of the active metabolite.
Isotope Labeling: The use of Elvucitabine-¹³C,¹⁵N₂ as an internal standard is crucial for accurate quantification. The mass shift resulting from the heavy isotopes allows the instrument to distinguish between the analyte and the standard, correcting for variations during sample preparation and analysis.
Interactive Table 1: Representative MS/MS Fragmentation Ions for Elvucitabine-TP Analysis (Negative Ion Mode)
This table illustrates the expected diagnostic ions for confirming the structure of Elvucitabine-5'-triphosphate based on established fragmentation patterns for nucleoside triphosphates. nih.gov
| Observed Ion (m/z) | Proposed Fragment Identity | Structural Significance |
| 466.0 | [M-H]⁻ | Deprotonated molecular ion of Elvucitabine-TP |
| 386.0 | [M-H - HPO₃]⁻ | Loss of a phosphate group |
| 239.0 | [P₃O₉H₂]⁻ | Trimetaphosphate moiety; unique to triphosphates |
| 159.0 | [H₂P₂O₆]⁻ | Dehydrated diphosphate moiety |
| 128.0 | [Fluorocytosine-H]⁻ | Nucleobase fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides comprehensive structural information, including the connectivity of atoms and the stereochemistry of the molecule. 1D (¹H, ¹³C, ³¹P) and 2D (e.g., COSY, HSQC) NMR experiments are used to elucidate the structure of Elvucitabine and can be applied to its phosphorylated forms. chosun.ac.krunl.eduhep.com.cn
¹H NMR: Provides information on the number and environment of protons. Chemical shifts and coupling constants help to define the sugar moiety's conformation and the position of substituents.
¹³C NMR: Identifies all carbon atoms in the molecule, which is complementary to ¹H NMR, especially for carbons without attached protons. unl.edu For Elvucitabine-¹³C,¹⁵N₂, the enrichment with ¹³C can be directly observed, and its effect on adjacent protons (J-splitting) can be seen in ¹H NMR spectra, which is useful for flux analysis. nih.gov
³¹P NMR: Is particularly important for analyzing the phosphorylated forms. It can distinguish between the monophosphate, diphosphate, and triphosphate metabolites based on the distinct chemical shifts of the phosphorus nuclei (designated α, β, and γ).
2D NMR: Experiments like HSQC correlate proton and carbon signals, confirming assignments and providing unambiguous evidence of the molecular framework. hmdb.ca
Interactive Table 2: Representative NMR Chemical Shifts for Structural Elucidation
This table presents typical chemical shift ranges expected for the key nuclei in Elvucitabine and its triphosphate form. Actual values are determined experimentally.
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Structural Information Provided |
| ¹H | H-6 (pyrimidine ring) | ~7.5 - 8.5 | Confirms pyrimidine (B1678525) ring structure |
| ¹H | Anomeric H-1' (sugar) | ~6.0 - 6.5 | Confirms sugar-base linkage and anomeric configuration |
| ¹H | H-2', H-3' (sugar) | ~5.5 - 6.0 | Defines the didehydro-dideoxy nature of the sugar |
| ¹³C | C-4 (pyrimidine ring) | ~155 - 165 | Carbonyl and amino-substituted carbon environment |
| ¹³C | Anomeric C-1' (sugar) | ~85 - 95 | Sugar-base linkage |
| ³¹P | γ-Phosphate (TP) | ~ -5 to -10 (triplet) | Confirms terminal phosphate of the triphosphate chain |
| ³¹P | α-Phosphate (TP) | ~ -10 to -15 (doublet) | Confirms phosphate linked to the sugar moiety |
| ³¹P | β-Phosphate (TP) | ~ -20 to -25 (triplet) | Confirms central phosphate of the triphosphate chain |
In Vitro Mechanistic and Enzymatic Studies Using Elvucitabine 13c,15n2
Elucidation of Intracellular Phosphorylation Pathways in Cellular Models
For Elvucitabine (B1671191) to exert its antiviral effect, it must first be activated within the host cell through a series of phosphorylation steps. nih.gov This anabolic process converts the initial nucleoside analog into its pharmacologically active triphosphate form. nih.gov The use of Elvucitabine-¹³C,¹⁵N₂ is instrumental in tracing this pathway with high precision.
The conversion of Elvucitabine to its monophosphate derivative is the initial and often rate-limiting step in its activation, catalyzed by cellular nucleoside kinases. ustc.edu.cn Deoxycytidine kinase (dCK) has been identified as a primary enzyme responsible for this first phosphorylation of many cytosine analogs. ustc.edu.cn Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular enzymes, namely nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs). wikipedia.orgmdpi.com
Isotopically labeled Elvucitabine is used in cell-free enzymatic assays to determine the kinetic parameters of these kinases. By incubating the labeled substrate with purified enzymes, researchers can calculate key values that define the efficiency and affinity of the enzymatic reactions.
Table 1: Illustrative Enzymatic Kinetic Parameters for Elvucitabine Phosphorylation
This table presents hypothetical kinetic data for the sequential phosphorylation of Elvucitabine by key cellular kinases. Such data is critical for understanding the efficiency of the drug's activation pathway.
| Enzyme | Substrate | K_m (µM) | V_max_ (pmol/min/mg protein) | Phosphorylation Step |
| Deoxycytidine Kinase (dCK) | Elvucitabine | 5.2 | 850 | Monophosphorylation |
| UMP-CMP Kinase | Elvucitabine-monophosphate | 15.8 | 1200 | Diphosphorylation |
| Nucleoside Diphosphate Kinase (NDPK) | Elvucitabine-diphosphate | 11.5 | 2500 | Triphosphorylation |
A core application of Elvucitabine-¹³C,¹⁵N₂ is its use as a tracer in cellular models to identify and quantify its phosphorylated metabolites. uu.nl When cells are treated with the labeled compound, it enters the same metabolic pathways as unlabeled Elvucitabine. At various time points, cell lysates can be analyzed using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
The mass difference imparted by the ¹³C and ¹⁵N isotopes allows the mass spectrometer to selectively detect and measure the labeled Elvucitabine-monophosphate (MP), -diphosphate (DP), and -triphosphate (TP) distinctly from the abundant endogenous nucleotides. uu.nlnih.gov This methodology enables precise measurement of the rate of formation and the steady-state concentrations of each active metabolite within the cell.
Table 2: Quantification of Intracellular Elvucitabine Metabolites Using ¹³C,¹⁵N₂-Labeled Tracer
This table illustrates sample data from a cellular study where the formation of phosphorylated metabolites of Elvucitabine is tracked over time using Elvucitabine-¹³C,¹⁵N₂ as the tracer. Concentrations are measured in peripheral blood mononuclear cells (PBMCs).
| Time (hours) | Elvucitabine-¹³C,¹⁵N₂-MP (pmol/10⁶ cells) | Elvucitabine-¹³C,¹⁵N₂-DP (pmol/10⁶ cells) | Elvucitabine-¹³C,¹⁵N₂-TP (pmol/10⁶ cells) |
| 2 | 15.4 | 8.2 | 25.1 |
| 4 | 28.9 | 15.6 | 55.8 |
| 8 | 45.3 | 24.1 | 98.6 |
| 12 | 52.1 | 29.5 | 120.4 |
| 24 | 48.6 | 26.8 | 115.7 |
Enzymatic Kinetics of Nucleoside Kinases
Interaction with Viral Enzymes (e.g., Reverse Transcriptase) in Cell-Free Systems
The ultimate target of activated Elvucitabine is the viral reverse transcriptase (RT), an enzyme essential for retroviral replication. drugbank.commdpi.com Cell-free systems containing purified RT are used to dissect the molecular interactions between the enzyme and the inhibitor.
Elvucitabine triphosphate (Elvucitabine-TP) acts as a competitive inhibitor of the viral RT. biorxiv.org It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding at the enzyme's catalytic site. nih.gov Inhibition assays are performed to quantify the potency of this competition, typically by measuring the inhibitor concentration required to reduce enzyme activity by 50% (IC₅₀). These studies confirm that Elvucitabine-TP effectively blocks the enzyme's normal function by occupying its active site.
The primary mechanism by which Elvucitabine inhibits viral replication is through DNA chain termination. drugbank.com Like other nucleoside reverse transcriptase inhibitors (NRTIs), Elvucitabine is a dideoxynucleotide analog. After the RT incorporates Elvucitabine-TP into the growing viral DNA strand, its structure prevents further extension of the chain. This is because it lacks the 3'-hydroxyl (-OH) group that is required to form a phosphodiester bond with the next incoming nucleotide. wikipedia.org This premature termination of DNA synthesis effectively halts the viral replication process. wikipedia.org
Understanding the precise three-dimensional arrangement of Elvucitabine within the RT active site is crucial for rational drug design. Structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are employed to visualize the enzyme-inhibitor complex. numberanalytics.comnih.gov
The use of Elvucitabine-¹³C,¹⁵N₂ is especially valuable for NMR studies. nih.gov Isotope-edited NMR experiments can filter out the signals from the thousands of other atoms in the large enzyme, allowing researchers to focus specifically on the signals from the labeled inhibitor. nih.gov This provides detailed information about the conformation of Elvucitabine when it is bound to the enzyme and identifies the specific amino acid residues in the RT active site that interact with the inhibitor. nih.gov This knowledge is critical for designing more potent and specific inhibitors.
Mechanism of DNA Chain Termination (in vitro)
Studies on Resistance Mechanisms at the Molecular Level (in vitro)
The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) is a significant challenge in antiretroviral therapy. roche-hiv.com In vitro studies are crucial for understanding how resistance develops at a molecular level. Elvucitabine has shown activity against HIV strains that are resistant to other NRTIs. wikipedia.organnualreports.com However, resistance to Elvucitabine itself can be selected for in laboratory settings. nih.govscispace.com The use of Elvucitabine-13C,15N2 is instrumental in these studies, facilitating the precise measurement of drug binding and incorporation by mutant enzymes.
In vitro selection studies have identified specific amino acid substitutions in the HIV-1 reverse transcriptase (RT) enzyme that confer resistance to Elvucitabine. nih.govresearchgate.net The primary mutations associated with reduced susceptibility to Elvucitabine are located at codon 184 within the polymerase active site of the RT enzyme. scispace.commdpi.com
M184V and M184I Mutations: The most prominent mutations are the substitution of methionine at position 184 with either valine (M184V) or isoleucine (M184I). nih.govmdpi.com These mutations are known to cause high-level resistance to the structurally similar NRTIs lamivudine (B182088) and emtricitabine. mdpi.com The M184V/I mutations reduce the replication capacity of the virus but also impart resistance by sterically hindering the binding of L-nucleoside analogs like Elvucitabine to the enzyme's active site. mdpi.com
D237E Mutation: In some in vitro selection studies, a D237E mutation has been identified alongside M184I. nih.govresearchgate.net This double mutant was found to confer moderate resistance to Elvucitabine, approximately a 10-fold decrease in susceptibility, and cross-resistance to lamivudine. nih.govresearchgate.net
These mutations alter the three-dimensional conformation of the dNTP-binding site, which selectively reduces the binding affinity and incorporation rate of the NRTI triphosphate compared to the natural dNTP substrate. nih.gov
Table 1: Key HIV-1 Reverse Transcriptase Mutations Affecting Elvucitabine Activity (In Vitro)
| Mutation | Effect on Enzyme Structure | Consequence for Elvucitabine |
| M184V/I | Alters the conformation of the dNTP-binding pocket. mdpi.com | Steric hindrance reduces binding affinity and incorporation of Elvucitabine triphosphate. mdpi.com |
| D237E | Identified in combination with M184I. nih.govresearchgate.net | Contributes to moderate resistance against Elvucitabine when paired with M184I. nih.gov |
This compound is essential for accurately quantifying the impact of RT mutations on drug efficacy. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) can leverage the isotopic labels to distinguish the drug from its unlabeled counterparts and natural nucleotides. This allows for direct measurement of the inhibitor's binding affinity (Kᵢ or Kₔ) or the efficiency of its incorporation into newly synthesized viral DNA by wild-type versus mutant RT enzymes.
Preclinical in vitro data show that Elvucitabine is metabolized intracellularly to its active triphosphate form, which then competes with natural deoxynucleotides for incorporation by reverse transcriptase. nih.gov Studies using the labeled compound can precisely track this phosphorylation pathway and determine the catalytic efficiency (kₑₐₜ/Kₘ) of incorporation for different enzyme variants. For example, a 10-fold resistance level observed in cell-based assays would be expected to correlate with a corresponding decrease in binding affinity or incorporation rate in enzymatic assays. researchgate.net
Table 2: Hypothetical Quantitative Assessment of this compound Binding to Wild-Type and Mutant HIV-1 RT
| Enzyme Variant | Binding Affinity (Kᵢ, nM) | Fold Change vs. Wild-Type | Implication |
| Wild-Type RT | 5 | - | High-affinity binding, effective inhibition. |
| M184V Mutant RT | 60 | 12 | Reduced binding affinity, leading to resistance. |
| M184I/D237E Mutant RT | 50 | 10 | Reduced binding affinity, conferring moderate resistance. nih.govresearchgate.net |
Note: The data in this table are illustrative, based on qualitative descriptions of resistance from cited literature, and represent the type of quantitative results obtainable through studies with labeled compounds.
Characterization of Enzyme Mutations Affecting Binding or Activity
Broader Implications for Nucleoside Analog Biochemistry and Enzymology
The detailed investigation of Elvucitabine, aided by its isotopically labeled form, has broader implications for the fields of biochemistry and enzymology, particularly in the context of nucleoside analogs.
Understanding Drug-Enzyme Interactions: Elvucitabine is an L-cytosine nucleoside analog. nih.govpharmacompass.com Studying its interaction with both wild-type and mutant RT provides deep insights into the stereochemistry of the enzyme's active site. The high degree of resistance conferred by the M184V mutation, for instance, underscores the critical role of this specific residue in accommodating L-nucleosides, informing the design of future drugs that may bypass this resistance mechanism. mdpi.com
Informing Drug Design: By characterizing the mutations that confer resistance to Elvucitabine, researchers gain a clearer picture of the structural and chemical features that can be modified to create more robust inhibitors. mdpi.com Understanding that Elvucitabine retains activity against some NRTI-resistant strains (e.g., those with thymidine (B127349) analog mutations) highlights its unique properties and provides a scaffold for developing next-generation NRTIs with a broader resistance profile. wikipedia.organnualreports.com
Elucidating Enzyme Kinetics: The use of this compound allows for precise kinetic studies of the RT enzyme. nih.gov This includes determining the rates of drug phosphorylation, the affinity of the triphosphate form for the enzyme, the rate of incorporation, and its effect as a chain terminator. nih.govdrugbank.com These fundamental biochemical parameters are essential for building comprehensive models of viral replication and drug inhibition, which can predict drug efficacy and the potential for resistance to emerge.
Metabolic Pathway Analysis Using Elvucitabine 13c,15n2 in Vitro and Ex Vivo Models
Tracing Intracellular Pathways in Cellular Systems
The primary mechanism of action for nucleoside analogs like Elvucitabine (B1671191) involves intracellular phosphorylation to their active triphosphate forms. uu.nl Utilizing Elvucitabine-13C,15N2 is critical for unambiguously tracing these intracellular activation pathways.
In vitro studies using cell lines such as peripheral blood mononuclear cells (PBMCs), which are key targets for HIV, can be incubated with this compound. uu.nl Following incubation, cell lysates can be analyzed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com The distinct mass shift imparted by the ¹³C and ¹⁵N isotopes allows for the clear identification and quantification of the parent compound and its phosphorylated metabolites: Elvucitabine monophosphate, Elvucitabine diphosphate (B83284), and the active Elvucitabine triphosphate. uu.nlnih.gov
This methodology enables researchers to:
Confirm the intracellular conversion pathway: By tracking the appearance of the labeled phosphate (B84403) derivatives over time, the enzymatic steps involved in the activation of Elvucitabine can be mapped.
Determine the kinetics of phosphorylation: The rate of formation for each phosphorylated metabolite can be quantified, providing insights into the efficiency of the cellular machinery responsible for activating the drug.
Assess intracellular accumulation and half-life: The stable isotope label allows for the precise measurement of the concentration and persistence of Elvucitabine and its triphosphorylated form within the cell, which is a key determinant of its therapeutic efficacy. nih.gov
Table 1: Hypothetical Data from Intracellular Tracing of this compound in PBMCs
| Time (hours) | This compound (pmol/10^6 cells) | This compound Monophosphate (pmol/10^6 cells) | This compound Triphosphate (pmol/10^6 cells) |
| 0.5 | 150.2 | 12.5 | 1.8 |
| 2 | 110.8 | 45.7 | 15.3 |
| 8 | 65.3 | 88.2 | 55.6 |
| 24 | 20.1 | 50.4 | 98.9 |
This table is illustrative and represents the type of data that can be generated from such an experiment.
Investigation of Non-Cytochrome P450 (CYP) Mediated Metabolic Transformations (in vitro)
Preclinical data have established that Elvucitabine is not a substrate, inducer, or inhibitor of the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. nih.gov This characteristic points towards metabolism mediated by non-CYP enzymes or direct elimination of the unchanged drug. This compound is an ideal tool for investigating these alternative metabolic routes in vitro.
By incubating this compound with various subcellular fractions or recombinant enzymes, potential non-CYP mediated transformations can be identified. evotec.com These in vitro systems can include:
Hepatocytes: Provide a complete set of both Phase I and Phase II metabolic enzymes.
Liver microsomes and S9 fractions: Used to investigate specific enzymatic activities, often with the addition of cofactors to support enzymes like UDP-glucuronosyltransferases (UGTs). xenotech.com
Recombinant enzymes: Specific non-CYP enzymes, such as UGTs, hydrolases, aldehyde oxidases (AO), or carbonyl reductases, can be tested individually for their ability to metabolize Elvucitabine. nih.govnih.govwuxiapptec.com
The use of a labeled substrate is crucial in these experiments. Any metabolites formed will retain the isotopic label, making them readily distinguishable from endogenous background noise in the analytical detection by LC-MS/MS. This allows for the confident identification of even minor metabolic products. While Elvucitabine is primarily cleared unchanged, these studies can definitively rule out or identify any minor metabolic pathways that could have implications for drug-drug interactions or inter-individual variability. nih.gov
Table 2: In Vitro Metabolism of this compound in Human Liver Fractions
| Test System | Parent Compound Remaining (%) | Labeled Metabolites Detected | Potential Pathway |
| Liver Microsomes (+UDPGA) | >98% | None | Glucuronidation (UGT) unlikely |
| Liver S9 Fraction | >98% | None | Cytosolic enzymes unlikely |
| Recombinant Aldehyde Oxidase | >99% | None | AO-mediated oxidation unlikely |
| Recombinant Carboxylesterase 1 | >99% | None | Ester hydrolysis unlikely |
This table represents expected findings based on current knowledge, demonstrating the utility of the labeled compound in confirming the absence of significant metabolism.
Quantitative Flux Analysis Using Isotopic Tracers in Biochemical Systems
Quantitative flux analysis, or metabolic flux analysis (MFA), uses stable isotope tracers to measure the rates (fluxes) of reactions within a metabolic network. nih.gov While often applied to central carbon metabolism, the principles can be adapted to study the specific pathways influenced by a drug. With this compound, researchers can quantify the flow of the drug through its activation pathway and assess its impact on nucleotide biosynthesis.
In a typical experiment, cells are cultured in the presence of this compound. At metabolic steady-state, the isotopic enrichment in the intracellular pools of Elvucitabine and its phosphorylated forms is measured. biorxiv.org This data, combined with a stoichiometric model of the known metabolic network, allows for the calculation of the flux—the rate of conversion—between these metabolites. nih.gov
This approach provides a more dynamic view than simple concentration measurements, offering quantitative data on:
The rate of uptake of Elvucitabine into the cell.
The forward and reverse fluxes of the phosphorylation steps.
The rate of incorporation of Elvucitabine triphosphate into nucleic acids, if applicable, or its rate of catabolism.
Dual labeling with ¹³C and ¹⁵N is particularly powerful, as it allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atoms of the nucleoside base, providing a more detailed resolution of metabolic events. embopress.org
Application in General Immunometabolism Research as a Labeled Probe
The field of immunometabolism investigates the intricate link between metabolic pathways and immune cell function. Activated immune cells undergo significant metabolic reprogramming to support their functions, such as proliferation and cytokine production. As Elvucitabine is an antiretroviral agent, its effects on the metabolic functions of immune cells are of considerable interest.
This compound can be used as a labeled probe to study how the drug itself is handled by different immune cell subsets (e.g., CD4+ T cells, macrophages) under various activation states. For instance, researchers could investigate whether the rate of Elvucitabine phosphorylation differs between resting and activated T cells. Such studies could reveal whether the metabolic state of an immune cell influences the efficacy of the drug's activation.
Furthermore, by combining this compound with other tracers like ¹³C-glucose or ¹³C-glutamine, it is possible to conduct multi-tracer experiments. This would allow for the simultaneous assessment of how Elvucitabine affects central carbon metabolism in immune cells while tracking its own intracellular fate. This could uncover potential off-target effects or previously unknown interactions between the drug's metabolic pathway and the core metabolic pathways of the immune system.
Computational Chemistry and Modeling of Elvucitabine 13c,15n2
Molecular Docking Simulations of Elvucitabine (B1671191) and its Triphosphate with Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Elvucitabine, docking simulations are crucial for understanding how its active form, elvucitabine triphosphate, binds to the active site of its primary target, HIV-1 reverse transcriptase (RT). wikipedia.orgwikidoc.org
The process involves preparing a 3D model of the HIV-1 RT enzyme and the elvucitabine triphosphate ligand. The simulation then samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket, calculating a "docking score" for each to estimate the binding affinity.
Detailed Research Findings: Docking studies of nucleoside reverse transcriptase inhibitors (NRTIs) like Elvucitabine reveal that the triphosphate form of the inhibitor mimics the natural deoxynucleotide substrates. wikidoc.org The binding is primarily stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The triphosphate moiety typically interacts with magnesium ions and conserved aspartate residues (the "catalytic triad"), while the nucleobase and sugar ring form specific contacts that determine inhibitor potency and selectivity. researchgate.net For Elvucitabine, interactions with residues such as Lys65, Arg72, Tyr115, Met184, and Asp185 would be critical for its inhibitory activity. The fluorine substitution at the 5-position of the cytosine base can also influence binding through specific electronic and steric interactions.
While specific docking scores for Elvucitabine-13C,15N2 are not available in published literature, the table below illustrates the typical interactions that would be analyzed in such a study. The isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter the binding mode or affinity, as these properties are dominated by electronic structure and steric shape rather than nuclear mass.
Interactive Table 1: Representative Molecular Docking Interactions for Elvucitabine Triphosphate with HIV-1 RT This table shows potential key interactions and their distances, which are critical for the stable binding of the inhibitor.
Quantum Chemical Calculations of Electronic Properties and Reactivity of the Labeled Compound
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule from first principles. smu.eduscirp.org These calculations can determine properties such as the distribution of electric charge, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Detailed Research Findings: The reactivity of Elvucitabine is linked to its electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. scirp.org The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Elvucitabine, the carbonyl oxygen and amine nitrogen atoms are expected to be nucleophilic sites, crucial for forming hydrogen bonds within the enzyme's active site.
The introduction of ¹³C and ¹⁵N isotopes into the Elvucitabine molecule does not alter its electronic structure. Electronic properties are governed by the arrangement of electrons, which is dependent on atomic number, not nuclear mass (number of neutrons). Therefore, quantum chemical calculations would yield virtually identical results for both the labeled and unlabeled compounds in terms of electronic properties like the HOMO-LUMO gap and MEP. The primary utility of the labeling is for experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and for studying kinetic isotope effects. illinois.edumdpi.com
Interactive Table 2: Illustrative Electronic Properties of Elvucitabine from Quantum Chemical Calculations This table presents typical data that would be obtained from a quantum chemical analysis.
Molecular Dynamics Simulations of Enzyme-Inhibitor Systems
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. mdpi.com Starting from a docked pose, MD simulations model the movements of every atom in the system, offering insights into the stability of the binding, the role of solvent molecules, and conformational changes in the protein-inhibitor complex. mdpi.com
Detailed Research Findings: An MD simulation of the Elvucitabine triphosphate-HIV-1 RT complex would typically be run for hundreds of nanoseconds to assess the stability of the interaction. mdpi.comjapsonline.com Key analyses include:
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand. A stable RMSD indicates that the inhibitor remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, revealing which residues are most affected by inhibitor binding.
Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds over the simulation time, confirming their importance for binding affinity.
Interactive Table 3: Typical Parameters for a Molecular Dynamics Simulation of an Enzyme-Inhibitor Complex This table outlines the standard setup for conducting an MD simulation.
Isotope Effects in Reaction Mechanisms (Kinetic and Spectroscopic)
Isotopic labeling is a powerful tool for probing reaction mechanisms through the study of kinetic isotope effects (KIEs). nih.govlibretexts.org A KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes.
Detailed Research Findings: The biochemical activation of Elvucitabine involves two key steps: enzymatic phosphorylation to the triphosphate form and subsequent incorporation into the viral DNA chain by HIV-1 RT. wikipedia.org
Kinetic Isotope Effects (KIEs): The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N can lead to small, but measurable, KIEs. illinois.edunih.gov These are classified as secondary isotope effects if the labeled atom is not directly involved in the bond-breaking or bond-forming event in the rate-determining step. libretexts.org For example, if the rate-determining step is the nucleophilic attack on the phosphorus atom during phosphorylation, a ¹³C or ¹⁵N label in the nucleobase might result in a small secondary KIE. These effects are typically very small (e.g., k₁₂/k₁₃ ≈ 1.02-1.05) compared to those for deuterium (B1214612) labeling but can provide subtle details about the transition state geometry. illinois.edu
Spectroscopic Effects: The primary and most significant effect of ¹³C and ¹⁵N labeling is spectroscopic. These isotopes possess a nuclear spin that makes them detectable by NMR spectroscopy. mdpi.com This allows researchers to trace the metabolic fate of Elvucitabine within cells, confirm its phosphorylation, and study its incorporation into DNA in detail. The specific positions of the labels are chosen to probe particular aspects of the molecule's structure and reactivity during its mechanism of action.
Interactive Table 4: Summary of Potential Isotope Effects for this compound This table summarizes the expected influence of the isotopic labels on the compound's analysis and behavior.
Future Directions and Emerging Research Avenues for Isotope Labeled Elvucitabine
Development of Novel Synthetic Routes for Advanced Isotopic Labeling Patterns
The synthesis of isotope-labeled compounds is a critical aspect of drug development and metabolic research. nih.govmusechem.com For Elvucitabine-13C,15N2, future research will likely focus on developing more efficient and versatile synthetic routes to introduce isotopes at various positions within the molecule.
Current methods for synthesizing isotope-labeled nucleoside analogs can be complex and costly. mdpi.com Future strategies may involve a combination of chemical and enzymatic approaches to achieve higher yields and greater specificity in isotope placement. mdpi.commdpi.com For instance, chemo-enzymatic strategies have been successfully used to prepare labeled phosphoramidites from isotope-labeled nucleosides. mdpi.com The development of novel catalysts, such as iridium, ruthenium, and nanoparticle catalysts for hydrogen isotope exchange (HIE), could also be adapted for labeling Elvucitabine (B1671191). musechem.com
Furthermore, late-stage functionalization techniques are emerging as a powerful tool for introducing isotopes into complex molecules at a later point in the synthetic sequence. musechem.com This approach avoids the need to carry expensive isotopes through a multi-step synthesis, potentially reducing costs and improving efficiency. nih.gov The ability to create a variety of isotopically labeled Elvucitabine analogs with different labeling patterns will be invaluable for detailed mechanistic studies. silantes.comumd.edu For example, a request for the synthesis of [8‐13C–7,9‐15N2]‐ganciclovir highlights the need for specifically labeled analogs for research purposes. researchgate.net
Table 1: Potential Advanced Isotopic Labeling Patterns for Elvucitabine
| Labeling Pattern | Rationale for Synthesis | Potential Research Application |
|---|---|---|
| Site-specific 13C labeling in the ribose sugar | To trace the metabolism of the sugar moiety independently of the nucleobase. | Understanding the role of ribose metabolism in the drug's activation and potential off-target effects. |
| Uniform 15N labeling in the cytosine base | To monitor the fate of the entire nucleobase. | Studying the stability of the nucleobase and its potential for incorporation into host DNA or RNA. |
| Dual 13C and 15N labeling in the cytosine base | To provide a unique mass signature for high-sensitivity detection. | Enhancing the accuracy of quantitative studies using mass spectrometry. |
Integration of Multi-Omics Data with Isotopic Tracing for Systems-Level Understanding
The integration of multi-omics data with stable isotope tracing offers a powerful approach to gain a comprehensive understanding of the systemic effects of Elvucitabine. mdpi.comnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular response to the drug. oup.com
By using this compound as a tracer, researchers can follow its path through various metabolic pathways and assess its impact on different molecular layers. mdpi.com For example, stable isotope resolved metabolomics (SIRM) can unambiguously track the atoms of the labeled drug as it is metabolized, providing detailed information about its biochemical fate. nih.gov This data can then be integrated with transcriptomic data (RNA-Seq) to see how the drug affects gene expression, and with proteomic data (e.g., SILAC) to understand its impact on protein synthesis and turnover. solubilityofthings.comucl.ac.uk
Such an integrated approach can help to:
Identify novel drug targets and off-target effects.
Uncover mechanisms of drug resistance. mdpi.com
Discover biomarkers for predicting drug efficacy and toxicity. researchgate.net
Build predictive models of drug action at the systems level. mdpi.com
Tools like iSODA are being developed to facilitate the analysis and integration of multi-omics datasets, making these complex analyses more accessible to researchers. acs.org
Advancements in in vitro Model Systems for Mechanistic Elucidation
Recent advancements in in vitro models, particularly three-dimensional (3D) cell cultures, offer more physiologically relevant systems for studying the mechanisms of drugs like Elvucitabine. nih.goviapchem.orgmdpi.com These models, which include spheroids and organoids, more closely mimic the in vivo environment compared to traditional two-dimensional (2D) cell cultures. mdpi.comdergipark.org.tr
The use of this compound in these advanced in vitro systems can provide more accurate insights into its absorption, distribution, metabolism, and excretion (ADME) properties. iapchem.org For example, liver organoids can be used to study the metabolism of Elvucitabine in a human-relevant context, while gut-on-a-chip models can be used to investigate its intestinal absorption. nih.gov
Key advantages of using advanced in vitro models include:
Improved prediction of human drug responses. nih.govdergipark.org.tr
The ability to study drug effects in a more complex, tissue-like environment. mdpi.com
Reduced reliance on animal models in preclinical research. iapchem.orgnih.gov
The potential for personalized medicine by using patient-derived organoids. nih.govdergipark.org.tr
These advanced models, in combination with isotopic labeling, will be instrumental in elucidating the detailed molecular mechanisms of Elvucitabine's action and in assessing its potential for toxicity. rsc.orgnih.govmdpi.com
Table 2: Comparison of in vitro Model Systems
| Model System | Key Features | Advantages for Elvucitabine Research | Disadvantages |
|---|---|---|---|
| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput screening, cost-effective, reproducible. mdpi.com | Lacks the complexity of in vivo tissues, may not accurately predict human responses. iapchem.orgmdpi.com |
| 3D Spheroids | Multicellular aggregates of cells. | Better cell-cell and cell-matrix interactions, more representative of in vivo physiology than 2D cultures. mdpi.com | Can have limitations in nutrient and oxygen supply to the core. dergipark.org.tr |
| Organoids | Self-organizing 3D structures grown from stem cells that mimic the structure and function of an organ. dergipark.org.tr | High physiological relevance, can be derived from patient tissues for personalized medicine studies. nih.govdergipark.org.tr | More complex and costly to maintain than 2D cultures. nih.gov |
| Organs-on-a-Chip | Microfluidic devices that replicate the structural and functional units of human organs. rsc.org | Allows for real-time analysis and the study of interactions between different organ systems. rsc.org | Technology is still emerging and can be complex to set up and operate. mdpi.com |
Potential for New Applications of Labeled Nucleoside Analogs as Biochemical Probes
Isotopically labeled nucleoside analogs like this compound have significant potential to be used as biochemical probes to investigate a wide range of cellular processes. silantes.comscielo.br By virtue of their structural similarity to natural nucleosides, they can be incorporated into cellular pathways, allowing researchers to track these processes with high precision. nih.gov
Potential new applications include:
Enzyme Kinetics and Target Engagement: Labeled Elvucitabine can be used to study the kinetics of viral reverse transcriptase and other enzymes involved in its metabolism. nih.govnih.gov This can help in understanding the drug's potency and in identifying potential resistance mutations. It can also be used in target engagement studies to confirm that the drug is interacting with its intended target in a cellular or in vivo context. frontiersin.org
Metabolic Flux Analysis: By tracing the incorporation of the 13C and 15N labels into various metabolites, researchers can map the metabolic fate of Elvucitabine and its impact on cellular metabolism. solubilityofthings.comresearchgate.net
DNA Replication and Repair: As a nucleoside analog, labeled Elvucitabine can be used to study the processes of DNA replication and repair. nih.govpnas.org This could provide insights into its mechanism of action and its potential for genotoxicity.
Biomarker Discovery: The metabolic products of labeled Elvucitabine could serve as biomarkers for drug exposure and response. nih.gov Mass spectrometry-based methods can be used to detect and quantify these biomarkers in biological samples. acs.org
The development of new bioorthogonal chemistry techniques could further expand the utility of labeled nucleoside analogs as biochemical probes, allowing for their detection and visualization in living cells with high specificity. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Elvucitabine |
| This compound |
| Ganciclovir |
| [8‐13C–7,9‐15N2]‐ganciclovir |
| Adenosine |
| Guanosine |
| Cytidine |
| Uridine |
| Thymidine (B127349) |
| Phosphoramidites |
| 4-Thio-uridine |
| 4-bromomethyl-7-propargyloxycoumarin |
| (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) |
| 5-(azidomethyl)-2′-deoxyuridine (AmdU) |
| 5-vinyl-2′-deoxyuridine (VdU) |
| 5-bromo-2′-deoxyuridine (BrdU) |
| 3H-thymidine |
| Glucose |
| Palmitate |
| 2-hydroxyglutarate |
| Glutamine |
| l-serine |
| [3,3-D]l-serine |
| [2,3,3-D]l-serine |
| [2-13C]l-serine |
| [1,2,3-13C, 2-15N]l-serine |
| Diclofenac |
| 4′-hydroxy-diclofenac |
| 5-hydroxy-diclofenac |
| Diclofenac glucuronide |
| [U‐13C18]oleate |
| Triolein |
Q & A
Basic Research Questions
Q. How is Elvucitabine-<sup>13</sup>C,<sup>15</sup>N2 synthesized and characterized for isotopic purity?
- Methodological Answer : Synthesis typically involves isotopic enrichment during precursor formation, followed by multi-step purification (e.g., HPLC, recrystallization). Isotopic purity is verified using nuclear magnetic resonance (NMR) to confirm <sup>13</sup>C and <sup>15</sup>N incorporation, and mass spectrometry (MS) to quantify isotopic abundance (≥98% purity). Cross-referencing with unlabeled Elvucitabine via chromatographic retention times ensures structural integrity .
Q. What analytical techniques are critical for validating the stability of Elvucitabine-<sup>13</sup>C,<sup>15</sup>N2 in experimental conditions?
- Methodological Answer : Accelerated stability studies under varying pH, temperature, and light exposure are conducted. Liquid chromatography-tandem MS (LC-MS/MS) monitors degradation products, while isotope dilution MS corrects for matrix effects. Stability thresholds (e.g., <5% degradation over 24 hours at 37°C) should align with guidelines for labeled nucleoside analogs .
Advanced Research Questions
Q. How can researchers design experiments to track Elvucitabine-<sup>13</sup>C,<sup>15</sup>N2 incorporation into viral DNA during antiviral studies?
- Methodological Answer : Use pulse-chase experiments with labeled Elvucitabine in cell cultures infected with target viruses (e.g., HIV-1). DNA extraction followed by enzymatic digestion and MS analysis quantifies isotopic enrichment in viral DNA. Normalize data against uninfected controls to distinguish host vs. viral incorporation .
Q. What strategies mitigate contamination risks when using Elvucitabine-<sup>13</sup>C,<sup>15</sup>N2 in nitrogen-sensitive assays?
- Methodological Answer : Pre-screening commercial <sup>15</sup>N sources (e.g., gases, solvents) for contaminants like <sup>15</sup>NH4<sup>+</sup> or <sup>15</sup>NO3<sup>−</sup> using ion chromatography-MS. Implement parallel negative controls with unlabeled compounds to quantify background noise. Contamination thresholds should not exceed 0.1% of total isotopic signal .
Q. How should researchers address discrepancies between isotopic tracer data and alternative methods (e.g., acetylene reduction) in quantifying drug metabolism?
- Methodological Answer : Calibrate assays using internal standards (e.g., <sup>13</sup>C-glucose) to normalize instrument variability. Statistically compare time-course data (e.g., ANOVA for repeated measures) to identify method-specific biases. For example, acetylene reduction may overestimate metabolic rates due to nonspecific enzyme interactions, whereas isotopic tracing provides direct quantification .
Q. What experimental controls are essential for ensuring reproducibility in studies using Elvucitabine-<sup>13</sup>C,<sup>15</sup>N2?
- Methodological Answer : Include three types of controls:
- Technical : Replicate MS runs with spiked isotope standards.
- Biological : Use cells lacking target enzymes (e.g., thymidine kinase-deficient lines).
- Isotopic : Compare with <sup>13</sup>C-only or <sup>15</sup>N-only analogs to isolate labeling effects. Document all steps per FAIR data principles .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve conflicting results between isotopic labeling and fluorescence-based assays in drug uptake studies?
- Methodological Answer : Perform cross-validation via dual-labeling experiments (e.g., Elvucitabine-<sup>13</sup>C,<sup>15</sup>N2 + fluorescent tag). Use confocal microscopy to spatially correlate fluorescence signals with MS-detected isotopes. Discrepancies may arise from tag-induced steric hindrance or photobleaching artifacts .
Q. What statistical frameworks are recommended for analyzing low-abundance isotopic signals in pharmacokinetic studies?
- Methodological Answer : Apply Bayesian hierarchical models to account for instrument detection limits (e.g., signals near the limit of quantification). Use Markov chain Monte Carlo (MCMC) methods to estimate posterior distributions of drug half-life and clearance rates, reducing Type I/II errors .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
